2-[[(2-chloropyridin-3-yl)amino]methylidene]indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Quinoline Moiety: The quinoline group is introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with the triazole intermediate.
Attachment of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common techniques include:
Batch Processing: Involves carrying out the reactions in a stepwise manner, with purification steps between each stage.
Continuous Flow Processing: Utilizes a continuous flow reactor to streamline the synthesis, reducing reaction times and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of enzymes involved in disease pathways.
Molecular Pathways: The compound may interfere with signaling pathways, leading to altered cellular responses. This can result in therapeutic effects, such as the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide can be compared with other similar compounds, such as:
4-[3-mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide: Similar structure but with a pyridine moiety instead of quinoline.
4-[3-mercapto-5-(2-isoquinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide: Contains an isoquinoline group, leading to different chemical properties.
Uniqueness
The presence of the quinoline moiety in 4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide imparts unique chemical properties, such as enhanced stability and potential biological activity, distinguishing it from its analogs.
Properties
IUPAC Name |
2-[[(2-chloropyridin-3-yl)amino]methylidene]indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-15-12(6-3-7-17-15)18-8-11-13(19)9-4-1-2-5-10(9)14(11)20/h1-8,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBANQZZQGLXQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=C(N=CC=C3)Cl)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=C(N=CC=C3)Cl)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.